

Comparative Efficacy of CL-197 (Islatravir) Against NRTI-Resistant HIV-1 Strains

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **CL-197**, also known as Islatravir (MK-8591) or 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented herein is compiled from preclinical and clinical research to offer an objective analysis of **CL-197**'s performance relative to other commonly prescribed NRTIs.

CL-197 is a novel, long-acting purine anti-HIV nucleoside reverse transcriptase inhibitor currently in clinical development.[1] Its unique mechanism of action as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) confers a high barrier to resistance and potent activity against a broad spectrum of NRTI-resistant HIV-1 variants.[2][3][4]

Mechanism of Action: A Dual Threat to Viral Replication

Unlike traditional NRTIs that primarily act as chain terminators, **CL-197** employs a multi-faceted approach to inhibit HIV-1 reverse transcriptase (RT). Its active triphosphate form, Islatravir-triphosphate (ISL-TP), interferes with viral DNA synthesis through two principal mechanisms:

• Inhibition of Translocation: After incorporation into the viral DNA chain, the 4'-ethynyl group of **CL-197** creates steric hindrance, impeding the translocation of the reverse transcriptase



enzyme along the RNA template. This effectively stalls further DNA synthesis.

 Delayed Chain Termination: CL-197 can also function as a traditional chain terminator, preventing the addition of subsequent nucleotides.

This dual mechanism of action contributes to its high potency and the high genetic barrier to the development of resistance.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of **CL-197** (Islatravir) against wild-type and various NRTI-resistant HIV-1 strains, in comparison to other widely used NRTIs. The data is presented as the 50% inhibitory concentration (IC50) and the fold change in IC50 relative to the wild-type virus.

Table 1: In Vitro Antiviral Activity of Islatravir against NRTI-Resistant HIV-1 Subtype C Variants

Virus Strain	Islatravir IC50 (nM)	Islatravir Fold Change
Wild-Type	0.08 ± 0.02	1.0
K65R	0.05 ± 0.01	0.6
M184V	0.45 ± 0.12	5.6
K65R + M184V	0.28 ± 0.07	3.5
L74V	0.11 ± 0.03	1.4
D67N/K70R/T215Y/K219Q (TAMs)	0.15 ± 0.04	1.9

Data adapted from Grobler et al. (2024). Values are presented as mean ± standard deviation.

Table 2: Comparative Median Fold Change in IC50 of Islatravir and Tenofovir Alafenamide (TAF) against NRTI-Resistant Isolates with M184V/I



Drug	Median Fold Change (IQR)
Islatravir	7.3 (3.9–13.7)
Tenofovir Alafenamide (TAF)	2.7 (1.3–4.5)

Data from a comparative analysis of heavily treatment-experienced patients harboring the M184V/I mutation.[5] IQR: Interquartile Range.

Resistance Profile of CL-197 (Islatravir)

Resistance selection studies have demonstrated that **CL-197** maintains a high barrier to the development of resistance.[2][3] The most frequently observed mutation associated with reduced susceptibility to Islatravir is M184I/V.[3] However, even with the M184V mutation, which confers significant resistance to lamivudine and emtricitabine, the fold-change in IC50 for Islatravir remains relatively low.[6]

Notably, the K65R mutation, which confers resistance to tenofovir, has been shown to hypersensitize HIV-1 to Islatravir, further highlighting its distinct resistance profile.[6]

Experimental Protocols

The following is a generalized protocol for determining the in vitro drug susceptibility of HIV-1 to antiretroviral agents using a peripheral blood mononuclear cell (PBMC) assay, based on standardized methods.[7][8]

- 1. Cell Preparation and Virus Stock Generation:
- Peripheral blood mononuclear cells (PBMCs) are isolated from HIV-negative donors.
- PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).
- Patient-derived or laboratory-adapted HIV-1 strains are co-cultured with the stimulated PBMCs to generate high-titer virus stocks.
- The infectivity of the virus stock is determined by a 50% tissue culture infectious dose (TCID50) assay.

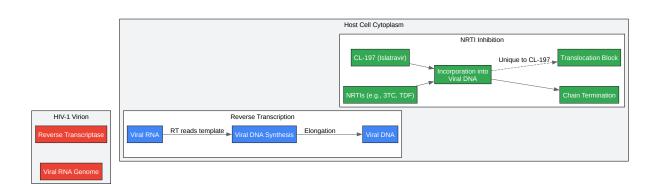


- 2. Drug Susceptibility Assay:
- PHA-stimulated donor PBMCs are infected with a standardized amount of the virus stock.
- The infected cells are plated in 96-well microplates containing serial dilutions of the antiretroviral drugs being tested (e.g., **CL-197**, Lamivudine, Tenofovir).
- The plates are incubated for a defined period (typically 7 days).
- Viral replication is quantified by measuring the p24 antigen concentration in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
- 3. Data Analysis:
- The 50% inhibitory concentration (IC50) is calculated as the drug concentration that inhibits viral replication by 50% compared to the drug-free control.
- The fold change in resistance is determined by dividing the IC50 for a given resistant strain by the IC50 for the wild-type reference strain.

Visualizing the HIV-1 Reverse Transcription and NRTI Inhibition

The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of action of NRTIs, including the unique translocation inhibition by **CL-197**.





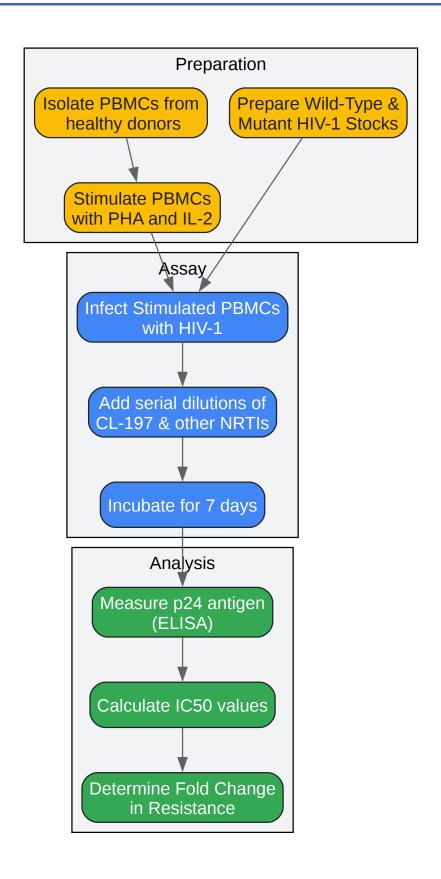
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Caption: HIV-1 Reverse Transcription and NRTI Inhibition Pathway.

Experimental Workflow for Drug Susceptibility Testing

The diagram below outlines the typical workflow for assessing the in vitro efficacy of an antiretroviral drug against HIV-1.





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Caption: Workflow for HIV-1 Drug Susceptibility Assay.



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